N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride
Description
N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride is a piperidine derivative featuring a pyrazine heterocycle and a methylamine substituent. The compound’s hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylethyl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-10(12-9-14-6-7-15-12)16(2)11-4-3-5-13-8-11;/h6-7,9-11,13H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAFEQODRRETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride typically involves multi-step organic reactions
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with the piperidine intermediate.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and purification processes such as recrystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
Scientific Research Applications
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride is primarily used in pharmaceutical research, with the following applications:
- Drug Development The compound is a candidate for drug development due to its significant biological activity. Preliminary studies suggest that it interacts with neurotransmitter receptors, such as dopamine and serotonin systems, making it potentially useful in treating central nervous system disorders.
- Neurological Disorder Research Interaction studies are underway to understand how N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride interacts with biological systems. Initial findings indicate that it modulates neurotransmitter systems, which influence pathways associated with dopamine and serotonin. Further research will clarify its pharmacodynamics, pharmacokinetics, and therapeutic potential.
Chemical Properties and Reactivity
The nitrogen atom in the piperidine ring can act as a nucleophile, enabling reactions such as acylation and alkylation. These reactions are essential for tailoring the compound's properties for specific applications in drug development.
Interaction Studies
Interaction studies involving N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride have focused on its binding affinity and efficacy at various muscarinic receptors. These studies often utilize radiolabeled ligands and competitive binding assays to elucidate the compound's pharmacological profile. Such investigations are critical for understanding its potential therapeutic benefits and side effects when used in clinical settings.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in heterocyclic substituents, alkyl chain lengths, or amine modifications. Key comparisons are summarized below:
Key Observations :
- Heterocyclic Substitution : Replacing pyrazine (as in the target compound) with thiazole (e.g., 1353954-34-3) introduces sulfur, which may alter electronic properties and binding affinity to biological targets .
- Amine Modifications : Dimethylamine in 1361116-45-1 versus methylamine in the target compound may influence basicity and hydrogen-bonding capacity .
Biological Activity
N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride, identified by its CAS number 1289385-34-7, is a compound with significant potential in medicinal chemistry, particularly for neurological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrazine moiety, contributing to its unique chemical properties. Its molecular formula is C_{13}H_{18}ClN_{3}, with a molecular weight of approximately 256.775 g/mol. The structural composition suggests that it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may act as both an antagonist and agonist at specific receptor sites involved in neurological functions. The compound's ability to modulate neurotransmitter systems could position it as a candidate for treating disorders such as depression and anxiety.
Table 1: Potential Neurotransmitter Interactions
| Target Receptor | Mode of Action | Potential Therapeutic Application |
|---|---|---|
| Dopamine D2 | Antagonist/Agonist | Schizophrenia, Parkinson's disease |
| Serotonin 5-HT1A | Agonist | Depression, anxiety disorders |
| Serotonin 5-HT2A | Antagonist | Psychosis, mood disorders |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- N-Alkylation : The piperidine nitrogen is alkylated with the pyrazine derivative.
- Hydrochloride Formation : The final product is converted to its hydrochloride salt for enhanced solubility and stability.
These methods ensure high purity levels necessary for biological testing.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Research indicates that modifications to the piperidine ring can significantly influence its pharmacological properties. For example:
- Alkyl Substituents : The introduction of various alkyl groups at specific positions on the piperidine ring has been shown to enhance receptor affinity.
- Pyrazine Modifications : Alterations in the pyrazine structure can affect binding interactions with neurotransmitter receptors.
Table 2: SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| N-Alkyl Group Variation | Increased potency against D2 |
| Pyrazine Substitution | Enhanced selectivity for 5-HT1A |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : Research has demonstrated that related piperidine derivatives exhibit significant inhibition of key enzymes involved in neurotransmitter metabolism, suggesting a similar mechanism may be at play for this compound.
- Animal Models : Preliminary animal studies indicate that compounds with similar structures can reduce anxiety-like behaviors and improve cognitive function, supporting further investigation into this compound's therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride, and what are their typical yields?
- Methodology : The compound can be synthesized via reductive amination or multi-step condensation. For example, a pyrazinyl intermediate (e.g., 1-(3-chloropyrazin-2-yl)ethanamine) is reacted with a piperidine derivative using NaBH3CN as a reducing agent in ethanol/ammonia, followed by HCl salt formation. Yields range from 31% to 95%, depending on purification steps (e.g., column chromatography, TLC monitoring) .
- Critical Parameters : Control reaction temperature (30–50°C), stoichiometry of NaBH3CN, and pH during salt formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- <sup>1</sup>H-NMR : Confirm proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm, piperidine methyl groups at δ 2.2–2.8 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.2).
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Use P95 respirators, nitrile gloves, and chemical-resistant aprons.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of hydrochloride fumes .
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize low-yield steps in the synthesis of this compound?
- Case Study : A 31% yield in the final amidation step (e.g., from ) suggests competing side reactions. Optimization strategies:
- Catalyst Screening : Use PdCl2(dppf)2/CuI for coupling reactions to improve efficiency .
- Solvent Effects : Replace EtOH with DMF or THF to enhance solubility of intermediates .
- Temperature Control : Reduce from 70°C to 50°C to minimize decomposition .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Issue : Discrepancies in <sup>13</sup>C-NMR chemical shifts for the piperidine moiety (e.g., δ 45–50 ppm vs. δ 52–55 ppm).
- Resolution :
- Variable Temperature NMR : Confirm conformational flexibility of the piperidine ring.
- X-ray Crystallography : Resolve ambiguity by determining solid-state structure (e.g., as in crystalline form studies in ) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Protocol :
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–10) for 4 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed pyrazine derivatives) .
Methodological Challenges and Solutions
Data Contradiction Analysis
- Example : Conflicting reports on enzymatic inhibition (e.g., AChE vs. BChE activity in ).
- Root Cause : Differences in assay conditions (e.g., substrate concentration, incubation time).
- Mitigation : Standardize protocols using the Ellman method with 0.5 mM acetylthiocholine and 30-min incubation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
